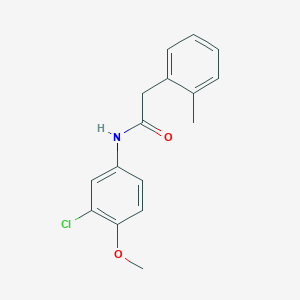![molecular formula C14H15NO4S2 B5498858 isopropyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5498858.png)
isopropyl 4-[(2-thienylsulfonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate, also known as TAK-242, is a small molecule inhibitor of toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor involved in the innate immune response to bacterial infections, and its activation can lead to the production of pro-inflammatory cytokines and chemokines. TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.
Mécanisme D'action
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate binds to the intracellular domain of TLR4 and inhibits its downstream signaling pathway. Specifically, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate prevents the recruitment of the adaptor protein MyD88 to the TLR4 complex, which is necessary for the activation of downstream signaling molecules such as IRAK4 and TRAF6. This ultimately leads to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects in preclinical models. In addition to its inhibition of pro-inflammatory cytokine and chemokine production, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been shown to reduce the activation of NF-κB and MAPK signaling pathways, which are important regulators of inflammation. isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has also been shown to reduce the recruitment of inflammatory cells to sites of infection or injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of isopropyl 4-[(2-thienylsulfonyl)amino]benzoate is its high specificity for TLR4 signaling, which reduces the potential for off-target effects. However, this specificity also limits its potential applications to diseases that involve TLR4 activation. Additionally, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has a relatively short half-life in vivo, which may limit its effectiveness in chronic diseases.
Orientations Futures
There are several potential future directions for research on isopropyl 4-[(2-thienylsulfonyl)amino]benzoate. One area of interest is the development of more potent and selective TLR4 inhibitors, which may have broader applications in inflammatory and infectious diseases. Additionally, there is interest in combining isopropyl 4-[(2-thienylsulfonyl)amino]benzoate with other therapeutic agents to further enhance its efficacy. Finally, there is ongoing research on the role of TLR4 in various disease states, which may lead to the identification of new therapeutic targets for isopropyl 4-[(2-thienylsulfonyl)amino]benzoate and other TLR4 inhibitors.
Méthodes De Synthèse
The synthesis of isopropyl 4-[(2-thienylsulfonyl)amino]benzoate involves several steps, including the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then reacted with 2-thiophenesulfonamide to form the intermediate 4-[(2-thienylsulfonyl)amino]benzoic acid. This intermediate is then reacted with isopropyl chloroformate to form the final product, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate.
Applications De Recherche Scientifique
Isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been extensively studied in preclinical models of various inflammatory and infectious diseases, including sepsis, acute lung injury, rheumatoid arthritis, and inflammatory bowel disease. In these models, isopropyl 4-[(2-thienylsulfonyl)amino]benzoate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to improve overall survival and disease outcomes.
Propriétés
IUPAC Name |
propan-2-yl 4-(thiophen-2-ylsulfonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-10(2)19-14(16)11-5-7-12(8-6-11)15-21(17,18)13-4-3-9-20-13/h3-10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHSKHGJNYOJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-[(thiophen-2-ylsulfonyl)amino]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5498788.png)
![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)
![N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5498815.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)

![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5498842.png)
![methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate](/img/structure/B5498854.png)
![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5498855.png)
![N-{2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}urea](/img/structure/B5498864.png)
![N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5498868.png)
![N-[2-(1-hydroxycyclopentyl)ethyl]-N-methyl-4-(2-methyl-2H-tetrazol-5-yl)benzamide](/img/structure/B5498877.png)
![N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)